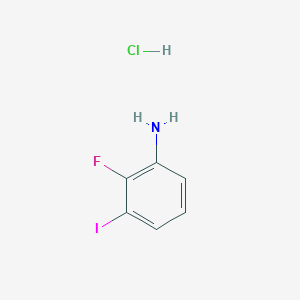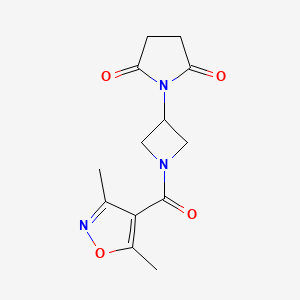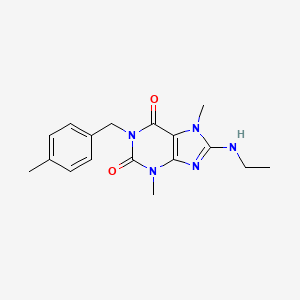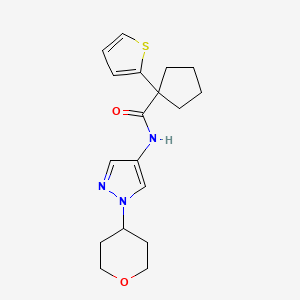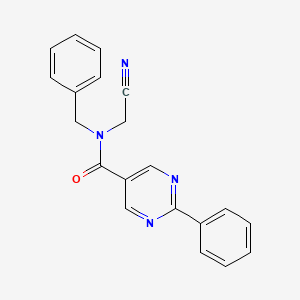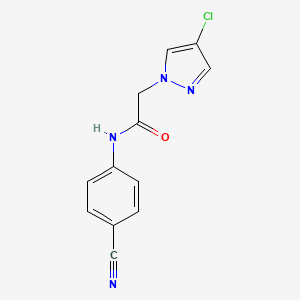
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide, also known as CCPA, is a synthetic compound that is widely used in scientific research due to its unique properties. CCPA belongs to the class of pyrazole derivatives and has a molecular formula of C13H9ClN4O. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
作用機序
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide binds selectively to the adenosine A1 receptor and activates a signaling pathway that leads to the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels in cells. This results in the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and physiological effects:
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in excitotoxicity and neurodegeneration. 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of adenosine A1 receptor activation without the interference of other adenosine receptor subtypes. However, one limitation of using 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide is its low solubility in water, which can make it difficult to use in certain experimental protocols.
将来の方向性
There are several future directions for research on 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of pain and inflammation. Further research is needed to fully understand the mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide and to explore its potential therapeutic applications.
合成法
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide involves the reaction between 4-chloro-1H-pyrazole and 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane and the product is purified using column chromatography.
科学的研究の応用
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide is widely used in scientific research as a selective adenosine A1 receptor agonist. Adenosine receptors are G protein-coupled receptors that are involved in a variety of physiological processes such as sleep, pain, and inflammation. 2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide has been shown to have neuroprotective effects and is being studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(4-chloropyrazol-1-yl)-N-(4-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-10-6-15-17(7-10)8-12(18)16-11-3-1-9(5-14)2-4-11/h1-4,6-7H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRJSHKWBSAUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)-N-(4-cyanophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)
![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)

![4-methyl-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2648582.png)
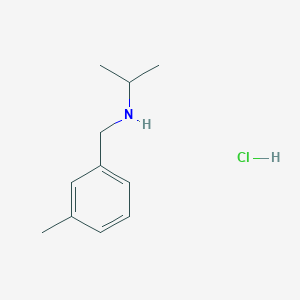
![N-(3-fluoro-4-methylphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2648584.png)
![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2648586.png)
